
TRAM-34
概要
科学的研究の応用
TRAM-34 is a clotrimazole analog that acts as an inhibitor of intermediate-conductance, calcium-activated potassium channels (IKCa) . It has been used in both in vitro and in vivo studies to explore the biological roles of these channels .
Scientific Research Applications
- Glioblastoma Treatment: this compound has been investigated for its potential in glioblastoma treatment. Studies using a glioma mouse model showed that combining this compound with fractionated irradiation significantly prolonged the survival of the mice . this compound inhibited the irradiation-induced hyperinvasion of glioma cells into the brain .
- Immunosuppression: this compound and related compounds may have therapeutic potential as immunosuppressants .
- Neuroinflammation: Studies indicate that this compound can reduce circulating levels of CXCL-1 and brain levels of CXCL-1 and CCL5 during acute diabetic ketoacidosis (DKA) .
- Metabolic Syndrome: Pharmacological inhibition of soluble epoxide hydrolase with trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid (t-AUCB), has shown therapeutic potential in a rat model of diet-induced metabolic syndrome .
- Atherosclerosis: Studies show that after genetically invalidating Trem-1 in chimeric Ldlr -/- Trem-1 -/- mice and double knockout ApoE -/- Trem-1 -/- mice, scientists pharmacologically inhibited Trem-1 using LR12 peptide, which led to a strong reduction of atherosclerotic plaque size and lessened plaque inflammation .
Caveats
作用機序
TRAM-34は、中程度のコンダクタンスのカルシウム活性化カリウムチャネル(KCa3.1)を選択的に阻害することで作用します。この阻害は、this compoundがチャネル細孔に結合し、カリウムイオンの流出を防ぐことで起こります。 関与する分子標的と経路には、細胞内カルシウムシグナル伝達のモジュレーションと、増殖や移動などのさまざまな細胞プロセスの調節が含まれます .
生化学分析
Biochemical Properties
TRAM-34 selectively blocks IKCa1 currents, with a Kd of 25 nM . It also inhibits human T84 colon epithelial cell IKCa1 currents with equivalent potency (Kd = 22 nM) . This compound inhibits human T lymphocyte IKCa1 channels, with a Kd of 20-25 nM, and is 200 to 1500 times more selective than other ion channels .
Cellular Effects
This compound has been shown to inhibit the proliferation of human endometrial cancer cells and induce cell cycle arrest at the G0/G1 phase . It also inhibits proliferation of LNCaP and PC3 prostate cancer cells and proliferation induced by epidermal growth factor (EGF) in smooth muscle A7r5 cells .
Molecular Mechanism
This compound is a highly selective blocker of the intermediate-conductance calcium-activated potassium channel (IKCa1). It blocks IKCa1 with 200- to 1,500-fold selectivity over other ion channels . This compound also inhibits cytochrome P450 (CYP) activity .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. For example, this compound has been shown to have both stimulatory and inhibitory effects on human CYP3A4 activity, depending on the substrate used .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study of rats, this compound was found to reduce intimal hyperplasia by approximately 40% after 1, 2, and 6 weeks in a rat model of balloon catheter injury .
Metabolic Pathways
This compound has been shown to inhibit several rat and human CYP isoforms, suggesting that it may be involved in various metabolic pathways .
準備方法
合成経路と反応条件
TRAM-34は、クロトリマゾールのイミダゾール環をピラゾール環に置き換えることにより合成されます。 合成経路には、2-クロロベンゾフェノンとフェニルヒドラジンを反応させてピラゾール環を形成することが含まれます . 反応条件は通常、エタノールなどの溶媒と反応を促進する触媒の使用が含まれます。
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、合成プロセスは標準的な有機合成技術を使用して拡大できます。 重要なステップには、ピラゾール環の調製と、再結晶またはクロマトグラフィーなどの技術を使用した最終生成物の精製が含まれます .
化学反応の分析
反応の種類
TRAM-34は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応を使用して、this compound分子上の官能基を修飾することができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまなハロゲン化剤が含まれます。 反応条件は通常、制御された温度とエタノールまたはジクロロメタンなどの溶媒の使用が含まれます .
主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があり、さらなる研究開発に役立ちます .
科学研究への応用
This compoundは、次のような幅広い科学研究用途があります。
化学: 中程度のコンダクタンスのカルシウム活性化カリウムチャネルの特性と機能を研究するためのツールとして使用されます。
生物学: 細胞増殖や移動などのさまざまな生物学的プロセスにおけるKCa3.1チャネルの役割を理解するための研究に使用されています.
類似化合物との比較
TRAM-34は、クロトリマゾール、セニカポック、NS6180などの他の類似化合物と比較されます。 これらの化合物は、カリウムチャネルを標的としていますが、選択性と効力は異なります . たとえば:
クロトリマゾール: This compoundよりも選択性が低く、肝毒性が高い.
This compoundの独自性は、KCa3.1チャネルに対する高い選択性と、シトクロムP450活性の阻害の低減にあります。これにより、研究と潜在的な治療用途のための貴重なツールとなっています .
生物活性
TRAM-34 is a potent and selective blocker of intermediate-conductance, calcium-activated potassium channels (IKCa3.1). This compound has gained attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its effects on ion channels, cytochrome P450 (CYP) enzymes, and its implications in various disease models.
- Chemical Name : 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole
- Molecular Formula : C22H17ClN2
- Purity : ≥99%
- Kd Value : 20 nM for KCa3.1 channels
This compound specifically inhibits IKCa3.1 channels, which are involved in various physiological processes, including smooth muscle contraction, neuronal excitability, and immune cell activation. The selectivity of this compound is notable as it exhibits 200-1500-fold selectivity over other potassium channels such as K_V, BK_Ca, and Na^+ channels .
Inhibition of Cytochrome P450 Enzymes
Recent studies have indicated that this compound can inhibit several CYP isoforms, which are crucial for drug metabolism. The compound was found to inhibit recombinant rat CYP2B1, CYP2C6, and CYP2C11, along with human CYP2B6, CYP2C19, and CYP3A4 at low micromolar concentrations (IC50 values ranging from 0.9 µM to 12.6 µM) . Notably, it did not inhibit CYP1A2 or CYP19A1 even at high concentrations (up to 80 µM), suggesting a selective profile that may reduce the risk of drug-drug interactions when used therapeutically .
Immune Modulation
This compound has been studied for its immunosuppressive effects in various models. For instance, it has shown potential in reducing T cell activation and proliferation, which may be beneficial in autoimmune diseases . In a study involving fructose-fed rats, systemic treatment with this compound prevented hypertension, indicating its role in modulating vascular responses .
Cancer Research
In glioma studies, this compound was found to inhibit the hyperinvasion of glioma cells induced by irradiation . This suggests that targeting IKCa3.1 channels may provide a novel therapeutic approach in managing tumor progression and response to treatment.
Summary of Research Findings
特性
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFUQFVFYYBHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349650 | |
Record name | TRAM-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289905-88-0 | |
Record name | TRAM-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TRAM-34?
A1: this compound selectively inhibits the intermediate-conductance calcium-activated potassium channel KCa3.1, also known as IKCa1. [, , , , ]
Q2: How does this compound interact with the KCa3.1 channel?
A2: this compound binds to a small cavity located just below the selectivity filter of the KCa3.1 channel protein, physically obstructing the flow of potassium ions. [] This binding is facilitated by a conserved valine-alanine-valine motif within the channel's inner cavity. []
Q3: What are the downstream effects of KCa3.1 channel blockade by this compound?
A3: Blocking KCa3.1 channels with this compound influences various cellular processes, including:
- Reduced cell proliferation: this compound inhibits proliferation in various cell types, including vascular smooth muscle cells [, ], pulmonary artery smooth muscle cells [, ], human umbilical vein endothelial cells [], leukemia cells [], pancreatic cancer cells [], and hepatocellular carcinoma cells. []
- Inhibition of cell migration: Studies have shown this compound reduces migration in glioma cells [], hepatocellular carcinoma cells [], and pancreatic cancer cells. []
- Induction of apoptosis: this compound promotes apoptosis in leukemia cells [], glioma cells [, ], and hepatocellular carcinoma cells. []
- Suppression of cytokine and chemokine production: this compound can reduce the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokines CCL3 and CCL5. [, , , ]
- Modulation of cell cycle progression: this compound can induce cell cycle arrest in the G0/G1 phase in various cell types, including pulmonary artery smooth muscle cells [], leukemia cells [], and glioma cells. []
Q4: Does this compound affect other potassium channels besides KCa3.1?
A4: While this compound exhibits high selectivity for KCa3.1, studies have shown that it can inhibit other potassium channels at higher concentrations (100 μM), indicating a potential for off-target effects. []
Q5: How does the effect of this compound on lymphocytes contribute to its potential as an immunosuppressant?
A5: this compound effectively inhibits the proliferation of activated T-lymphocytes by blocking KCa3.1 channels, which are upregulated upon activation. This immunosuppressive effect has been demonstrated in vitro and in vivo, showing promise for preventing kidney allograft rejection. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H15ClN2, and its molecular weight is 318.8 g/mol.
Q7: Is spectroscopic data available for this compound?
A7: While the provided literature does not explicitly mention specific spectroscopic data for this compound, its structure has been confirmed through various analytical techniques during its development. Researchers interested in specific spectroscopic data may refer to the original publications and patents related to the synthesis and characterization of this compound.
Q8: Is there information available regarding the material compatibility, stability, catalytic properties, or computational modeling of this compound?
A8: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Further investigation into the chemical and physical properties of this compound would require consulting additional resources like chemical databases and material science literature.
Q9: How does the structure of this compound contribute to its KCa3.1 channel blocking activity?
A9: this compound's structure, a triarylmethane derivative with a (2-halogenophenyl)diphenylmethane moiety substituted by a pyrazole ring, is crucial for its selective interaction with KCa3.1. [] This specific pharmacophore differentiates it from related compounds like clotrimazole, which inhibits both KCa3.1 and cytochrome P450 enzymes. [, ] Replacing the pyrazole ring with other heterocycles or a cyano group retains KCa3.1 blocking activity while minimizing cytochrome P450 inhibition. []
Q10: What is known about the stability and formulation of this compound?
A10: this compound shows potential for oral administration but requires formulation strategies to overcome its susceptibility to hydrolysis in the digestive system. [] Enteric microencapsulation using Eudragit L 100 polymer has been explored to enhance its oral bioavailability and protect it from degradation in the stomach's acidic environment. [] This approach successfully increased oral bioavailability six-fold in rhesus macaques, although further optimization might be needed to achieve therapeutic levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。